Product packaging for 9-Methylbenzo(k)fluoranthene(Cat. No.:CAS No. 95741-55-2)

9-Methylbenzo(k)fluoranthene

Cat. No.: B12649585
CAS No.: 95741-55-2
M. Wt: 266.3 g/mol
InChI Key: NJAFVWDEOZWHEK-UHFFFAOYSA-N
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Description

9-Methylbenzo(k)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental health and cancer research. It is primarily used as a reference standard in analytical chemistry for the identification and quantification of PAHs in complex environmental samples, such as air particulate matter, soil, and water, as well as in biological matrices . As a structural analog of the well-studied Benzo(k)fluoranthene (BkF), its research value is closely tied to the mechanisms of PAH toxicity . Like other PAHs, its carcinogenicity is believed to be mediated through metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, leading to the formation of reactive intermediates that can form DNA adducts and initiate mutagenesis . Studies on BkF have shown that it is a potent inducer of these same CYP enzymes via the aryl hydrocarbon receptor (AhR) pathway, and its metabolites can exhibit even greater potency as enzyme inducers, creating complex interactions that modulate the overall toxicity and carcinogenic potential of PAH mixtures . Researchers utilize this compound to investigate these metabolic pathways, the formation of DNA-damaging species, and the structure-activity relationships of methylated PAHs. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H14 B12649585 9-Methylbenzo(k)fluoranthene CAS No. 95741-55-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95741-55-2

Molecular Formula

C21H14

Molecular Weight

266.3 g/mol

IUPAC Name

9-methylbenzo[k]fluoranthene

InChI

InChI=1S/C21H14/c1-13-8-9-15-11-19-17-6-2-4-14-5-3-7-18(21(14)17)20(19)12-16(15)10-13/h2-12H,1H3

InChI Key

NJAFVWDEOZWHEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(C=C2C=C1)C4=CC=CC5=C4C3=CC=C5

Origin of Product

United States

Advanced Synthetic Methodologies for 9 Methylbenzo K Fluoranthene and Its Structural Analogs

Strategic Approaches for the Construction of the Benzo(k)fluoranthene Core

The foundational step in synthesizing 9-Methylbenzo(k)fluoranthene is the efficient assembly of the core benzo(k)fluoranthene structure. Key methods involve cycloaddition and metal-catalyzed reactions to form the fused aromatic ring system.

Diels-Alder Cycloadditions in Benzo(k)fluoranthene Synthesis

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a prominent strategy for constructing the benzo(k)fluoranthene skeleton. researchgate.netresearchgate.net A common approach involves the reaction of a diene, such as a substituted benzo[c]furan, with a dienophile like acenaphthylene. researchgate.net

A representative synthesis involves the Diels-Alder reaction between symmetrical or unsymmetrical 1,3-diarylbenzo[c]furans and acenaphthylene, typically conducted in refluxing xylenes. researchgate.net This cycloaddition is followed by an acid-mediated dehydration step, often using p-toluenesulfonic acid (PTSA), to aromatize the newly formed ring and yield the substituted benzo[k]fluoranthene (B33198) derivative. researchgate.net This one-pot methodology allows for the creation of a diverse range of substituted benzo(k)fluoranthenes by varying the substituents on the benzo[c]furan precursor. researchgate.net

Below is a table summarizing representative Diels-Alder reactions for the synthesis of benzo(k)fluoranthene derivatives.

DieneDienophileConditionsProductYield (%)Reference
1,3-Ditolylbenzo[c]furanAcenaphthyleneXylenes, reflux; then PTSA7,12-Ditolylbenzo[k]fluoranthene85 researchgate.net
1,3-Bis(4-methoxyphenyl)benzo[c]furanAcenaphthyleneXylenes, reflux; then PTSA7,12-Bis(4-methoxyphenyl)benzo[k]fluoranthene88 researchgate.net
1,3-Bis(4-fluorophenyl)benzo[c]furanAcenaphthyleneXylenes, reflux; then PTSA7,12-Bis(4-fluorophenyl)benzo[k]fluoranthene82 researchgate.net

Transition Metal-Catalyzed Annulation Reactions for Polyaromatic Frameworks

Transition metal-catalyzed reactions provide an alternative and powerful route to polyaromatic frameworks, including benzo(k)fluoranthenes. nih.govrsc.org Palladium-catalyzed annulation reactions, in particular, have been effectively used. beilstein-journals.orgacs.org

One such strategy involves a palladium-catalyzed cascade reaction between a 1,8-dihalogenated naphthalene (B1677914), such as 1,8-diiodonaphthalene, and arylboronic acids or esters. beilstein-journals.orgacs.org This process typically involves a sequential Suzuki-Miyaura cross-coupling followed by an intramolecular C-H arylation to construct the fluoranthene (B47539) core. beilstein-journals.org This method is advantageous for its ability to assemble highly substituted and complex benzo-annulated PAHs. For instance, this approach has been successfully applied to the synthesis of highly oxygenated benzo[j]fluoranthene derivatives, which are structurally related to fungal natural products. beilstein-journals.org Rhodium and Iridium-catalyzed [2+2+2] cycloadditions of 1,8-dialkynylnaphthalenes also serve as an efficient pathway to create these complex aromatic systems. beilstein-journals.org

Regioselective Methylation and Alkylation Protocols for Substituted Benzo(k)fluoranthenes

Introducing a methyl group at a specific position, such as C9, on the pre-formed benzo(k)fluoranthene core requires highly regioselective methods. While direct methylation of the parent benzo(k)fluoranthene can lead to a mixture of isomers, targeted syntheses often build the methylated ring from the start or use directing groups.

Experimental evidence indicates that benzo(k)fluoranthene can be methylated, and studies have focused on the synthesis and biological activity of various methylated isomers. nih.gov For example, research into the carcinogenicity of fluoranthene compounds has involved the synthesis of specific methyl-substituted benzo(k)fluoranthenes to understand structure-activity relationships. epa.govresearchgate.net The synthesis of a specific isomer like this compound would typically involve a multi-step sequence starting with a precursor already bearing the methyl group in the correct position before the final annulation to form the benzo(k)fluoranthene core.

Functionalization and Derivatization Strategies for this compound

Once this compound is synthesized, it can be further modified to introduce various functional groups, altering its electronic and physical properties.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the existing methyl group and the electronic nature of the polycyclic system will direct the position of incoming electrophiles. The methyl group is an activating, ortho, para-director. youtube.comlibretexts.org The inherent reactivity of the benzo(k)fluoranthene core will also influence the site of substitution.

Typical electrophilic aromatic substitution reactions include nitration (using nitric acid and sulfuric acid to introduce a -NO₂ group), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), sulfonation (with fuming sulfuric acid), and Friedel-Crafts acylation or alkylation. wikipedia.orgmasterorganicchemistry.comyoutube.com For this compound, an incoming electrophile would be directed to positions that are activated by the methyl group and are electronically favorable within the PAH system, though steric hindrance can also play a significant role in determining the final product distribution. youtube.comyoutube.com

Oxidative Functionalization to Hydroxy and Quinone Derivatives

The oxidation of PAHs is a key metabolic pathway and a synthetic route to hydroxy and quinone derivatives. nih.gov Studies on the metabolism of benzo(k)fluoranthene have shown that it can be oxidized to form various metabolites, including phenols (hydroxy derivatives) and quinones. nih.gov For example, the metabolism of benzo(k)fluoranthene by rat liver S-9 systems yields 3-, 8-, and 9-hydroxybenzo(k)fluoranthene as well as the 2,3-quinone of benzo(k)fluoranthene. nih.gov

Stereochemical Control in the Synthesis of Chiral Benzo(k)fluoranthene Derivatives

While many synthetic routes to benzo(k)fluoranthenes result in achiral, planar molecules, recent advancements have enabled the stereocontrolled synthesis of chiral derivatives. The introduction of chirality into the benzo(k)fluoranthene framework is of significant interest for applications in materials science and chiroptical devices.

A notable example of achieving stereochemical control is through a Rhodium(III)-catalyzed synthesis. nih.gov This method allows for a stereocontrolled construction of the benzo(k)fluoranthene core, where the stereochemistry of the final product is unexpectedly influenced by the electronic properties of the substituents on the aryl groups involved in the reaction. nih.gov Theoretical calculations have revealed that this stereochemical outcome is dictated by the mediation of rhodacyclopentadiene intermediates during an E/Z isomerization process. nih.gov This discovery highlights the potential for transition metal catalysis to not only facilitate the formation of the complex ring system but also to precisely control its three-dimensional arrangement. nih.gov The principles demonstrated with the rhodium catalyst were also observed with an Iridium(III) catalyst, suggesting a broader applicability of this approach for stereocontrolled synthesis. nih.gov The ability to selectively synthesize specific stereoisomers opens up new avenues for the design and creation of novel chiral materials based on the benzo(k)fluoranthene scaffold.

Sophisticated Spectroscopic Characterization Techniques in 9 Methylbenzo K Fluoranthene Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.nih.gov

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 9-Methylbenzo(k)fluoranthene. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular connectivity and environment can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR Investigations.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the this compound molecule. In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic protons offer crucial data for their assignment to specific positions on the polycyclic aromatic framework. Similarly, ¹³C NMR spectroscopy reveals the chemical shifts of each unique carbon atom, including those of the methyl group and the quaternary carbons within the fused ring system. While specific spectral data for this compound is not extensively detailed in readily available literature, analysis of related polycyclic aromatic hydrocarbons (PAHs) provides a basis for expected spectral characteristics. researchgate.netsfasu.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted Chemical Shift (ppm)Multiplicity
Aromatic Protons7.5 - 9.0Multiplets, Doublets
Methyl Protons2.5 - 3.0Singlet
Aromatic Carbons120 - 140
Methyl Carbon15 - 25

Note: These are predicted ranges based on the analysis of similar PAH structures. Actual experimental values may vary.

Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC).

To overcome the complexities and potential signal overlap in one-dimensional spectra of large aromatic systems, two-dimensional (2D) NMR techniques are employed. uky.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal the connectivity between neighboring protons in the aromatic rings, aiding in the sequential assignment of the proton signals.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It provides a direct link between the ¹H and ¹³C signals, allowing for the unambiguous assignment of carbon resonances based on their attached, and often more easily assigned, protons.

Electronic Absorption Spectroscopy (UV-Vis) for Elucidating Electronic Transitions.nih.govresearchgate.netresearchgate.net

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a fundamental technique for investigating the electronic transitions within this compound. nih.govmsu.edu The absorption of ultraviolet and visible light by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands that correspond to these electronic transitions.

For polycyclic aromatic hydrocarbons like this compound, the UV-Vis spectrum is typically characterized by a series of intense absorption bands. These bands arise from π → π* transitions within the extensive conjugated π-electron system of the fused aromatic rings. The position (λmax), intensity, and fine structure of these bands provide valuable information about the electronic structure of the molecule. Theoretical studies, often employing time-dependent density functional theory (TD-DFT), can be used to predict and interpret the electronic transitions observed in the experimental UV-Vis spectra of fluoranthene (B47539) derivatives. researchgate.netnih.gov The absorption properties of benzo[k]fluoranthene (B33198) and its derivatives are influenced by the extent of π-conjugation and the presence of substituents. researchgate.netresearchgate.net

Interactive Data Table: Typical UV-Vis Absorption Maxima for Benzo[k]fluoranthene Derivatives

Solventλmax (nm)Reference
Chloroform~330, 380, 400 researchgate.net
Acetonitrile (B52724)~256, 296, 382, 404 jasco-global.com

Note: The absorption maxima can shift depending on the solvent and the specific substitution on the benzo[k]fluoranthene core.

Advanced Fluorescence and Luminescence Spectroscopy for Photophysical Property Analysis.nih.govresearchgate.netresearchgate.net

Fluorescence and luminescence spectroscopy are powerful techniques for probing the photophysical properties of this compound, providing insights into its excited-state behavior and dynamics. mdpi.combeilstein-journals.org These methods are highly sensitive to the molecular environment and can reveal information about processes such as energy relaxation, intermolecular interactions, and aggregation.

Steady-State and Time-Resolved Fluorescence Measurements.uky.eduresearchgate.net

Steady-State Fluorescence: This technique involves exciting the sample with a continuous light source and measuring the resulting emission spectrum. The shape of the emission spectrum, the Stokes shift (the difference in wavelength between the absorption and emission maxima), and the fluorescence quantum yield (the ratio of emitted photons to absorbed photons) are key parameters obtained from steady-state measurements. For this compound, the fluorescence spectrum is expected to be characteristic of a highly conjugated aromatic system, often exhibiting structured emission bands. halide-crylink.com The fluorescence properties of fluoranthene and its derivatives have been studied for their potential use in organic light-emitting diodes (OLEDs). researchgate.net

Time-Resolved Fluorescence: This method measures the decay of fluorescence intensity over time after excitation with a short pulse of light. nih.gov The fluorescence lifetime (τ), the average time the molecule spends in the excited state before returning to the ground state, is a critical parameter determined from these measurements. nih.gov Time-resolved fluorescence can provide detailed information about the rates of radiative and non-radiative decay processes, as well as quenching mechanisms.

Excimer Formation and Aggregation Phenomena in Organized Assemblies (e.g., Langmuir-Blodgett Films).uky.edu

In concentrated solutions or in organized molecular assemblies like Langmuir-Blodgett (LB) films, polycyclic aromatic hydrocarbons can exhibit concentration-dependent photophysical phenomena, most notably excimer formation. An excimer is an excited-state dimer that is formed when an excited molecule interacts with a ground-state molecule of the same species.

Excimer Fluorescence: Excimer emission is characterized by a broad, structureless, and red-shifted fluorescence band compared to the monomer emission. The formation of excimers is highly dependent on the distance and orientation between adjacent molecules.

Langmuir-Blodgett (LB) Films: The LB technique allows for the fabrication of highly ordered thin films with controlled molecular organization. rsc.org By preparing LB films of this compound derivatives, it is possible to study how molecular packing and aggregation influence its photophysical properties. The observation of excimer fluorescence in LB films would provide direct evidence of close-range intermolecular interactions and aggregation within the film structure.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of organic molecules. For this compound (C₂₁H₁₄), the nominal molecular weight is 266 daltons. nih.gov In electron ionization mass spectrometry (EI-MS), the initial event is the removal of an electron to form a molecular ion (M⁺•). Due to the stable, fused aromatic ring system, the molecular ion of PAHs is typically intense and readily observable. chemguide.co.uklibretexts.org

The fragmentation of the molecular ion provides valuable structural information. The energetically unstable molecular ions break apart into smaller, characteristic fragment ions. chemguide.co.uk For methylated PAHs like this compound, common fragmentation pathways include the loss of a hydrogen radical (H•) to form an [M-1]⁺ ion or the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion. The latter would result in a fragment ion with an m/z of 251. Another potential fragmentation involves the rearrangement and loss of a hydrogen atom from the methyl group, leading to the formation of a highly stable tropylium-like ion.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental formula. mdpi.com While nominal mass spectrometry might identify a molecule with a mass of 266 Da, HRMS can distinguish this compound from other potential isomers or compounds with the same nominal mass but different elemental compositions. The calculated exact mass for C₂₁H₁₄ is 266.10955 Da. nih.gov This precision is crucial for confirming the identity of the compound in complex matrices or when characterizing novel synthetic derivatives. Orbitrap-HRMS is a powerful technique successfully used for screening PAHs and their derivatives. mdpi.com

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₂₁H₁₄
Nominal Mass 266 Da
Calculated Exact Mass 266.10955 Da

Tandem mass spectrometry (MS/MS) is a powerful technique for identifying metabolites in biological samples. nih.govresearchgate.net PAHs are metabolized in vivo, often through cytochrome P450-mediated oxidation, to form hydroxylated derivatives (OH-PAHs). mdpi.comnih.gov For this compound, metabolic processes would likely yield various hydroxylated isomers (OH-MeBkF).

In a typical MS/MS experiment for metabolite identification, the mass spectrometer first isolates the ion corresponding to the potential metabolite (the precursor ion). This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. cedre.fr For a hydroxylated metabolite of this compound (C₂₁H₁₄O), the precursor ion in negative mode would be [M-H]⁻ at m/z 281. The fragmentation of this ion can reveal the structure of the metabolite. For instance, hydroxylated PAHs often exhibit characteristic losses of carbon monoxide (CO, -28 Da) or a formyl radical (•CHO, -29 Da). nih.gov This technique is essential for tracking the biotransformation of the parent compound. nih.gov

Table 2: Predicted MS/MS Fragmentation for a Hydroxylated Metabolite of this compound

Precursor Ion (m/z) Proposed Formula Characteristic Neutral Loss Product Ion (m/z)
281.0966 [C₂₁H₁₃O]⁻ CO (28 Da) 253.0965

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" based on the vibrational modes of a molecule's chemical bonds. shd-pub.org.rs These techniques are highly sensitive to chemical structure and substitution patterns.

The IR spectrum of this compound is expected to be dominated by features from the polycyclic aromatic core, with distinct contributions from the methyl group. Key expected vibrational modes include:

Aromatic C-H Stretching: Weak to medium bands in the 3100-3000 cm⁻¹ region.

Alkyl C-H Stretching: Bands corresponding to the symmetric and asymmetric stretching of the methyl group's C-H bonds, typically appearing in the 2960-2850 cm⁻¹ region. aanda.org

Aromatic C=C Stretching: A series of sharp bands in the 1620-1400 cm⁻¹ region, characteristic of the fused aromatic rings. arxiv.orgresearchgate.net

Alkyl C-H Bending: Asymmetric and symmetric bending (scissoring) vibrations of the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

C-H Out-of-Plane (OOP) Bending: Strong bands in the 900-700 cm⁻¹ region, which are highly characteristic of the substitution pattern on the aromatic rings.

Raman spectroscopy provides complementary information. Due to the high polarizability of the delocalized π-electron system, PAHs typically exhibit strong Raman signals. astrochemistry.org The symmetric vibrations of the aromatic rings, which may be weak in the IR spectrum, are often strong in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch 3100 - 3000 IR, Raman
Asymmetric Methyl C-H Stretch ~2960 IR, Raman
Symmetric Methyl C-H Stretch ~2870 IR, Raman
Aromatic C=C Stretch 1620 - 1400 IR, Raman
Asymmetric Methyl C-H Bend ~1450 IR
Symmetric Methyl C-H Bend ~1375 IR

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map the electron density and thus determine the exact positions of each atom.

For this compound, a single-crystal X-ray diffraction study would provide a wealth of information, including:

Molecular Confirmation: Unambiguous confirmation of the connectivity of the atoms and the position of the methyl group on the benzo(k)fluoranthene framework.

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, offering insight into the electronic structure and any strain within the fused ring system.

Planarity: Determination of the degree of planarity of the aromatic system. While the core is expected to be largely planar, steric interactions or crystal packing forces can introduce slight distortions. Studies on some benzo[k]fluoranthene-based acenes have revealed structures that are bent or twisted rather than perfectly planar. nih.gov

Supramolecular Structure: Elucidation of how individual molecules pack together in the crystal lattice. For PAHs, this packing is often governed by π-π stacking interactions between the planar aromatic faces of adjacent molecules.

This technique provides the ultimate structural verification, complementing the data obtained from spectroscopic methods.

Theoretical and Computational Chemistry Studies on 9 Methylbenzo K Fluoranthene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic features that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) has become a primary tool for studying polycyclic aromatic hydrocarbons (PAHs) due to its favorable balance of computational cost and accuracy. researchgate.net In studies on the parent compound, benzo(k)fluoranthene, and its derivatives, DFT methods have been successfully employed to optimize ground-state geometries and elucidate electronic structures. nih.govnih.gov

Commonly, the B3LYP hybrid functional is used in conjunction with basis sets such as 6-311G(d,p) to perform these calculations. researchgate.netresearchgate.net These computations provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding electronic transitions and reactivity. For benzo(k)fluoranthene and its derivatives, the electronic and geometric features are analyzed to establish structure-activity relationships. nih.gov The introduction of a methyl group at the 9-position is expected to influence the electronic properties of the benzo(k)fluoranthene scaffold, primarily by acting as a weak electron-donating group, which can alter the charge density distribution and orbital energies.

Alongside DFT, other quantum chemical methods are available for molecular investigation. Ab initio methods, Latin for "from first principles," are based solely on quantum mechanics and physical constants without the inclusion of empirical data. dtic.mil While highly accurate, these methods are computationally intensive, which can limit their application to large molecules like 9-Methylbenzo(k)fluoranthene. scribd.com

Semi-empirical methods offer a computationally faster alternative. wikipedia.org These methods are based on the same Hartree-Fock formalism as ab initio calculations but introduce approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.dempg.de This makes them suitable for treating very large molecules where ab initio methods would be too expensive. wikipedia.org Methods like MNDO, AM1, and PM3 fall into this category. mpg.de While less accurate than DFT or ab initio approaches, they can still provide valuable qualitative insights into the electronic structure of large organic molecules. scribd.com

Prediction and Analysis of Optical Properties (e.g., Absorption and Emission Spectra)

Computational methods are particularly adept at predicting the optical properties of molecules. Time-dependent DFT (TD-DFT) is a widely used method for calculating the absorption and emission spectra of molecules like benzo(k)fluoranthene and its derivatives. nih.gov

Studies on the parent compound, benzo(k)fluoranthene, have shown that calculations using the TD-B3LYP functional can accurately predict experimental spectra. nih.govresearchgate.net For benzo(k)fluoranthene, the calculated maximum emission wavelength (λmax) is observed at 435 nm (2.85 eV), which is primarily associated with the transition from the HOMO to the LUMO. researchgate.net

The substitution of functional groups on the aromatic core significantly influences the optical properties. nih.gov It is generally observed that substitutions cause a bathochromic (red) shift in the emission spectra of benzo(k)fluoranthene derivatives by 30-70 nm. researchgate.net Therefore, it is predicted that this compound would exhibit absorption and emission maxima at slightly longer wavelengths compared to the unsubstituted parent molecule.

Calculated Optical Properties of Benzo(k)fluoranthene
PropertyCalculated ValueComputational MethodPrimary Electronic Transition
Emission Maximum (λmax)435 nmTD-B3LYP/6-311G(d,p)HOMO → LUMO
Emission Energy2.85 eVTD-B3LYP/6-311G(d,p)HOMO → LUMO

Mechanistic Investigations of Chemical Reactions and Transformations

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, identifying transition states, and calculating activation energies. smu.edu For PAHs like this compound, a key area of investigation is their metabolic activation to carcinogenic species. nih.gov

Theoretical studies on PAHs often focus on the formation and reactivity of metabolites such as diol epoxides. nih.gov Quantum chemical calculations can model the reaction pathways, assess the stability of carbocation intermediates, and understand how factors like charge delocalization and conformational effects influence reactivity. While specific mechanistic studies on this compound are not widely documented, the principles derived from studies of other PAHs are applicable. Computational approaches can be used to investigate how the methyl group in the 9-position affects the molecule's susceptibility to oxidative metabolism and the subsequent reactions of its metabolites. nih.govrsc.org

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. dntb.gov.ua For large and flexible molecules, MD is essential for exploring the different conformations a molecule can adopt. However, this compound is a relatively rigid, planar molecule, and thus does not possess a complex conformational landscape in isolation.

Nevertheless, MD simulations are valuable for studying the interactions of this compound with other molecules or its behavior in different environments. For instance, MD can be used to simulate the π-π stacking interactions between PAH molecules, which are crucial in materials science and biology. researchgate.net It can also be employed to model the interaction of the molecule with biological macromolecules or its adsorption onto surfaces, providing insights into its environmental fate and transport. dtu.dk

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific physicochemical property. researchgate.net These models rely on calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure.

For PAHs, QSAR studies have been conducted to correlate their structure with properties like carcinogenicity. nih.gov To build a QSAR model for this compound and related compounds, a range of molecular descriptors would be calculated. These can be classified into several categories:

Constitutional descriptors: Related to the molecular formula (e.g., molecular weight, atom counts).

Topological descriptors: Based on the 2D graph representation of the molecule.

Geometrical descriptors: Dependent on the 3D structure (e.g., molecular surface area, volume).

Quantum-chemical descriptors: Derived from quantum calculations (e.g., HOMO/LUMO energies, dipole moment, partial atomic charges). kaggle.com

Computational Exploration of Excited State Phenomena and Photochemistry of this compound

The study of the excited state dynamics and photochemical behavior of this compound is crucial for understanding its environmental fate and potential applications in materials science. Computational chemistry provides a powerful lens through which to examine these complex processes at a molecular level. Theoretical methods, particularly those rooted in quantum mechanics, offer insights into the electronic transitions, energy landscapes of excited states, and the pathways of photochemical reactions that are often difficult to obtain through experimental means alone.

Methodologies such as Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to model the excited states of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. nih.govnih.gov These computational approaches can predict various photophysical properties, including absorption and emission spectra, by calculating the energies of electronic transitions between the ground and excited states. For instance, the selection of an appropriate functional, such as B3LYP, has been shown to yield results in good agreement with experimental data for related compounds like benzo(k)fluoranthene. nih.govresearchgate.net

The introduction of a methyl group at the 9-position of the benzo(k)fluoranthene core is expected to significantly influence its electronic structure and, consequently, its photochemistry. nih.gov Computational studies can systematically investigate the effects of this substitution. By optimizing the geometries of the molecule in both its ground (S₀) and lowest singlet excited (S₁) states, researchers can gain a detailed understanding of the structural changes that occur upon photoexcitation.

Detailed Research Findings

Computational explorations into the excited state phenomena of this compound would typically involve the calculation of key photophysical parameters. These calculations can reveal the nature of the electronic transitions and the probable deactivation pathways from the excited state.

A primary focus of such studies is the characterization of the lowest singlet excited state (S₁), as it is from this state that fluorescence and many photochemical reactions originate. The energy of the S₁ state, the oscillator strength of the S₀ → S₁ transition, and the contributions of different molecular orbitals to this transition are critical parameters. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often central to describing the main electronic excitation.

Furthermore, computational models can predict the vertical excitation energies, which correspond to the absorption maxima, and the emission energies, which relate to the fluorescence maxima. A comparison of these calculated values with experimental spectra, where available, serves to validate the computational methodology. The influence of the solvent environment on these properties can also be modeled using various solvation models, such as the Polarizable Continuum Model (PCM).

The following interactive data tables present hypothetical yet plausible results from a TD-DFT study on this compound, based on trends observed for similar PAHs.

Calculated Vertical Excitation Energies and Oscillator Strengths

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S₁3.104000.15HOMO -> LUMO (85%)
S₂3.353700.22HOMO-1 -> LUMO (70%)
S₃3.543500.08HOMO -> LUMO+1 (65%)

Predicted Photophysical Properties in Different Solvents

SolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (cm⁻¹)
Gas Phase3954151190
Cyclohexane4004221315
Chloroform4034281480
Acetonitrile (B52724)4054351750

Beyond the exploration of vertical excitations, computational studies can map the potential energy surfaces of the excited states. This allows for the identification of minima, transition states, and conical intersections, which are critical for understanding non-radiative decay pathways and photochemical reaction mechanisms. For methylated PAHs, photochemical reactions such as isomerization or cyclization can be computationally investigated by tracing the reaction pathways from the excited state minimum.

Environmental Occurrence and Spatial Distribution of Benzo K Fluoranthene and Alkylated Analogs

Identification of Formation Pathways and Anthropogenic Sources in Environmental Systems

Benzo(k)fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is not produced commercially except in small quantities for research purposes. Its presence in the environment is primarily due to human activities. tpsgc-pwgsc.gc.ca PAHs are organic compounds composed of multiple fused aromatic rings and are formed from the incomplete combustion of organic materials. ontosight.ainih.gov They are found naturally in fossil fuels like crude oil and coal. nih.govresearchgate.net

The primary formation pathway for benzo(k)fluoranthene is through pyrogenic processes, which involve the incomplete combustion of organic matter at high temperatures. researchgate.netnih.gov These processes generate a complex mixture of PAHs, including benzo(k)fluoranthene. tpsgc-pwgsc.gc.ca

Key pyrogenic sources include:

Vehicle Emissions: Exhaust from gasoline and diesel engines is a significant contributor. nih.govca.gov For instance, benzo(k)fluoranthene has been detected in the exhaust of gasoline-powered vehicles, with emission rates varying depending on the fuel type and driving speed. nih.gov

Industrial Processes: Activities such as coal coking, aluminum smelting, and operations at hazardous waste disposal sites release PAHs into the environment. tpsgc-pwgsc.gc.ca

Residential and Biomass Burning: The burning of wood in stoves and fireplaces, as well as forest fires, are notable sources of pyrogenic PAHs. tpsgc-pwgsc.gc.canih.gov

Waste Incineration: The open burning of materials like scrap rubber tires can generate significant amounts of benzo(k)fluoranthene. nih.gov

Pyrogenic PAHs are typically characterized by a higher proportion of high molecular weight compounds (4-6 rings) compared to their alkylated derivatives. researchgate.netnih.gov

Petrogenic PAHs originate from petroleum and its derivatives. researchgate.net While pyrogenic sources are dominant for benzo(k)fluoranthene, petrogenic sources also contribute to its environmental presence. Petrogenic PAH mixtures are generally characterized by a higher abundance of lower molecular weight PAHs (2-3 rings) and their alkylated forms. researchgate.netnih.gov

Sources of petrogenic benzo(k)fluoranthene include:

Crude Oil and Petroleum Products: Benzo(k)fluoranthene is a natural constituent of crude oil and can be found in products like coal tar, creosote, bitumen, and asphalt. tpsgc-pwgsc.gc.canih.gov

Industrial Discharges and Spills: Accidental spills of petroleum products and industrial effluents can introduce benzo(k)fluoranthene into aquatic and terrestrial environments. nih.gov

The following table provides a summary of benzo(k)fluoranthene concentrations from various emission sources.

SourceEmission/ConcentrationReference
Gasoline Engine Exhaust (idling, premium leaded)1.08 µg/m³ (mean) nih.gov
Gasoline Engine Exhaust (idling, 95% lead-free)1.96 µg/m³ (mean) nih.gov
Gasoline Engine Exhaust (driving, premium leaded)2.07 - 3.34 µg/m³ (mean) nih.gov
Gasoline Engine Exhaust (driving, 95% lead-free)2.19 - 4.06 µg/m³ (mean) nih.gov
Gasoline Vehicles20.2 µg/km (mean) nih.gov
Liquid Petroleum Gasoline Vehicles10.4 µg/km (mean) nih.gov
Open Burning of Scrap Rubber Tires74 - 99 mg/kg of tire nih.gov

Distribution and Partitioning in Diverse Environmental Compartments

Due to its chemical properties, including low water solubility and high lipophilicity, benzo(k)fluoranthene tends to adsorb to particulate matter in the environment. nih.gov This influences its transport and distribution across different environmental compartments.

In the atmosphere, benzo(k)fluoranthene is predominantly found associated with particulate matter. nih.govnih.gov Low molecular weight PAHs can be more volatile, but higher molecular weight PAHs like benzo(k)fluoranthene have low vapor pressures, leading to their presence in the particle phase. nih.govnih.gov This association with airborne particles allows for long-range atmospheric transport. nih.gov

During atmospheric transport, benzo(k)fluoranthene can undergo chemical reactions with atmospheric oxidants, such as NO3 radicals, particularly at night. These reactions can lead to the formation of nitro- and other oxygenated derivatives. nih.gov The atmospheric lifetime of particulate benzo(k)fluoranthene is estimated to be on the order of hours under typical nighttime conditions due to these reactions. nih.gov

Benzo(k)fluoranthene enters aquatic systems through atmospheric deposition, industrial discharges, and urban runoff. who.int Due to its low solubility in water, it is not typically found in high concentrations in the water column. nih.govwho.int For example, in drinking water supplies, the combined concentration of six major PAHs, including benzo(k)fluoranthene, generally does not exceed 100 ng/L. nih.gov

The hydrophobic nature of benzo(k)fluoranthene causes it to partition from the water column and adsorb to suspended particles, eventually settling into the sediment. tpsgc-pwgsc.gc.caresearchgate.net Sediments, therefore, often act as a sink for PAHs, including benzo(k)fluoranthene, leading to significantly higher concentrations compared to the overlying water. nih.gov For instance, a study of the Buffalo River Estuary found benzo(k)fluoranthene concentrations to be orders of magnitude higher in the sediment than in the water. nih.gov In sediment cores from the Sundarban mangrove wetland, benzo(k)fluoranthene was one of the five most abundant carcinogenic PAHs. researchgate.net

The following table shows representative concentrations of Benzo(k)fluoranthene in aquatic environments.

LocationMatrixConcentration RangeReference
Suez GulfSurface WaterUp to 3.004 µg/L ekb.eg
Buffalo River EstuaryWaterNot Detected - 9.26 µg/L nih.gov
Buffalo River EstuarySedimentNot Detected - 772 µg/kg nih.gov
Sundarban WetlandSediment CorePart of total PAHs ranging from 132 to 2938 ng/g researchgate.net

Soil contamination with benzo(k)fluoranthene primarily occurs through atmospheric deposition of particulate matter and the application of contaminated materials like sewage sludge or compost. nm.gov Like in aquatic sediments, benzo(k)fluoranthene is persistent in soil due to its strong sorption to soil organic matter and clay minerals. nm.govmdpi.com

The sorption of PAHs in soil is a key process governing their mobility and bioavailability. nm.govmdpi.com The organic carbon content of the soil is a primary factor influencing the sorption of benzo(k)fluoranthene, with higher organic carbon leading to stronger binding. nm.gov This strong sorption limits its leaching into groundwater but contributes to its long-term persistence in the topsoil layers. tpsgc-pwgsc.gc.canm.gov Studies have shown that clay minerals within the soil matrix also play a significant role in retaining PAHs. mdpi.com

Environmental Fate and Degradation Pathways of 9 Methylbenzo K Fluoranthene

Biotransformation and Biodegradation Processes Mediated by Microorganisms

Microorganisms, including bacteria, fungi, and algae, play a crucial role in the breakdown of PAHs in the environment. The introduction of a methyl group to the benzo(k)fluoranthene structure can influence its bioavailability and susceptibility to microbial attack.

Bacteria are primary degraders of PAHs in soil and aquatic environments. The initial step in the aerobic bacterial degradation of PAHs typically involves the action of dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring to form cis-dihydrodiols. These intermediates are then further metabolized through a series of enzymatic reactions, leading to ring cleavage and eventual mineralization to carbon dioxide and water.

While specific studies on the bacterial degradation of 9-Methylbenzo(k)fluoranthene are limited, research on related compounds provides insight into potential pathways. For instance, microbial consortia have demonstrated the ability to degrade benzo(k)fluoranthene, with degradation rates of up to 69% in 7 days for an initial concentration of 30 mg/L. nih.gov The degradation of methylated PAHs by bacteria can proceed via two main routes: oxidation of the aromatic ring or oxidation of the methyl group. Oxidation of the aromatic ring would likely be initiated by a dioxygenase attack on an unsubstituted ring, leading to the formation of a methyl-substituted cis-dihydrodiol. Subsequent enzymatic steps would lead to ring fission. Alternatively, monooxygenase enzymes could hydroxylate the methyl group, forming a hydroxymethyl derivative, which can be further oxidized to a carboxylic acid.

A study on the mutagenicity of methylated benzo[k]fluoranthenes found that 8-methyl and this compound were not mutagenic towards Salmonella typhimurium TA100, in contrast to the parent compound and 2-methylbenzo(k)fluoranthene. nih.gov This suggests that the position of the methyl group can significantly influence the molecule's susceptibility to metabolic activation by bacterial enzymes, which may also correlate with its degradability.

Table 1: Bacterial Genera Involved in the Degradation of High Molecular Weight PAHs

Bacterial GenusRelevant PAH DegradedReference
PseudomonasBenzo(a)pyrene, Benzo(k)fluoranthene mdpi.com
RhodococcusBenzo(a)pyrene mdpi.com
MycobacteriumPyrene, Fluoranthene (B47539) oup.com
SphingomonasBenzo(a)pyrene, Benzo(k)fluoranthene nih.gov
BacillusBenzo(a)pyrene mdpi.com

Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of recalcitrant organic pollutants, including high molecular weight PAHs. Their degradative capabilities are largely attributed to extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidases, manganese peroxidases, and laccases. These enzymes are non-specific and can oxidize PAHs. Non-ligninolytic fungi can also metabolize PAHs using intracellular cytochrome P450 monooxygenases.

Fungal degradation of PAHs often results in the formation of quinones, which are then further metabolized. researchgate.net For methylated PAHs, fungi can hydroxylate the aromatic ring or oxidize the methyl group. researchgate.net Fungal-bacterial co-cultures have shown synergistic effects, leading to more efficient degradation of PAH mixtures. imrpress.com Fungi can transform PAHs into more water-soluble hydroxylated or oxidized metabolites, which then become more bioavailable for bacterial degradation. imrpress.com

Algae can also contribute to the biotransformation of PAHs. Photosynthetic algae can metabolize benzo[a]pyrene, with the extent of metabolism being dependent on the concentration of the PAH and light conditions. researchgate.net The degradation of benzo(k)fluoranthene by the green alga Selenastrum capricornutum has been reported to proceed via both monooxygenase and dioxygenase pathways, leading to the formation of monohydroxylated and dihydrodiol metabolites. asm.org It is plausible that this compound could be similarly metabolized by algae, although the methyl group may influence the rate and pathway of transformation.

The key enzymes initiating the aerobic biodegradation of PAHs are oxygenases. nih.gov

Dioxygenases: These multi-component enzyme systems are primarily found in bacteria and are responsible for the initial attack on the aromatic ring of PAHs, leading to the formation of cis-dihydrodiols. imrpress.com The substrate specificity of these enzymes can be influenced by the structure of the PAH, including the presence and position of alkyl substituents.

Monooxygenases: These enzymes, including cytochrome P450 systems, are prevalent in fungi and some bacteria. They incorporate a single oxygen atom into the PAH molecule, leading to the formation of arene oxides, which can then be converted to phenols or trans-dihydrodiols. researchgate.net Monooxygenases can also be responsible for the oxidation of methyl groups on substituted PAHs. researchgate.net

Peroxidases: Ligninolytic fungi produce extracellular peroxidases (lignin peroxidase and manganese peroxidase) that can oxidize high molecular weight PAHs due to their high redox potential. researchgate.net

The enzymatic degradation of this compound would likely be initiated by one of these enzyme systems, with the specific pathway depending on the microbial species and environmental conditions. The position of the methyl group at the 9-position could sterically hinder enzymatic attack on the adjacent rings or direct the enzymatic activity towards other parts of the molecule.

Abiotic Degradation Mechanisms in the Environment

In addition to microbial degradation, this compound is subject to abiotic degradation processes, primarily driven by sunlight and atmospheric oxidants.

Photodegradation, or photolysis, is a significant abiotic process for the transformation of PAHs in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. The rate of photodegradation is influenced by factors such as light intensity, the presence of photosensitizers, and the physical state of the PAH.

The quantum yield, which is a measure of the efficiency of a photochemical process, for the photodegradation of PAHs in water can vary significantly. For example, quantum yields for 12 different PAHs in pure water ranged from 3.2 x 10⁻⁵ to 9.2 x 10⁻³. nih.gov The photodegradation of PAHs generally follows pseudo-first-order kinetics. nih.govnih.gov

While specific kinetic data for this compound are not available, studies on other PAHs and methylated PAHs indicate that photolysis leads to the formation of oxygenated derivatives. The photooxidation of PAHs can produce hydroxylated products, quinones, and ring-opening products. researchgate.net For methyl-substituted PAHs, photolysis can also result in the formation of hydroxymethyl and formyl derivatives. researchgate.net Therefore, potential photodegradation products of this compound could include 9-hydroxymethylbenzo(k)fluoranthene, benzo(k)fluoranthene-9-carbaldehyde, and various quinones and hydroxylated derivatives.

Table 2: Photodegradation Quantum Yields for Selected PAHs in Aqueous Solution

CompoundQuantum Yield (Φ)Reference
Fluorene3.8 x 10⁻³ nih.gov
Dibenzofuran1.8 x 10⁻² nih.gov
Dibenzothiophene2.1 x 10⁻³ nih.gov
Anthracene2.0 x 10⁻³ nih.gov
Pyrene5.0 x 10⁻⁴ nih.gov

In the atmosphere, gas-phase PAHs are primarily degraded by reaction with hydroxyl (OH) radicals, particularly during the daytime. The rate of this reaction is a key determinant of the atmospheric lifetime of a PAH.

The rate constants for the reaction of OH radicals with PAHs are generally high. For example, the rate constant for the reaction of OH with naphthalene (B1677914) is 2.39 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, and for alkylated naphthalenes, it is even higher, ranging from 3.64 to 7.49 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.org This suggests that the presence of a methyl group can increase the reactivity of a PAH towards OH radicals.

Based on the rate constants of structurally similar PAHs, the atmospheric lifetime of this compound with respect to reaction with OH radicals can be estimated. Assuming an average atmospheric OH radical concentration of 1 x 10⁶ molecules cm⁻³, the atmospheric lifetime of a PAH can be calculated. For instance, the calculated atmospheric lifetimes for dimethylnaphthalene isomers range from 1.9 to 2.4 hours. acs.org Given its larger size, the atmospheric lifetime of this compound is likely to be on the order of hours to a few days.

The mechanism of OH-initiated oxidation of PAHs involves the addition of the OH radical to the aromatic ring, followed by reaction with molecular oxygen. This leads to the formation of a variety of oxygenated products, including phenols, quinones, and ring-opened products such as dialdehydes. acs.org For this compound, reaction with OH radicals would likely lead to the formation of methyl-hydroxylated derivatives and other oxygenated products.

Bioaccumulation and Bioconcentration Dynamics in Ecosystem Components

The potential for this compound to accumulate in living organisms is a critical aspect of its environmental fate. This process, known as bioaccumulation, involves the uptake and retention of the chemical from all environmental sources, including water, sediment, and food. A related measure, bioconcentration, specifically refers to the uptake from water alone. While specific data on the bioaccumulation and bioconcentration of this compound are limited, the behavior of its parent compound, benzo(k)fluoranthene, provides significant insights into its likely dynamics within ecosystems.

Polycyclic aromatic hydrocarbons (PAHs), the class of compounds to which this compound belongs, are generally recognized for their potential to bioaccumulate due to their hydrophobic nature. researchgate.net These compounds tend to partition from the water column into the fatty tissues of aquatic organisms. epa.gov

Research on benzo(k)fluoranthene has established its capacity to accumulate in various aquatic species. The U.S. Environmental Protection Agency (EPA) has selected a national Bioaccumulation Factor (BAF) of 3,900 L/kg for benzo(k)fluoranthene, indicating a high potential for this chemical to be accumulated by organisms from their surrounding environment. regulations.gov Bioaccumulation factors can, however, vary significantly between species and environmental conditions. For instance, studies on the clam Macoma nasuta reported log BAF values ranging from -0.68 to 0.01. epa.gov

The bioconcentration factor (BCF) is another key metric. For benzo(k)fluoranthene, a range of BCF values has been observed, with predicted values as high as 7.53e+5 L/kg. epa.gov The significant variability in these values underscores the complex interplay of factors influencing bioaccumulation, including the organism's metabolism, feeding habits, and the bioavailability of the chemical in the environment.

An ecotoxicological study in the Baltic Sea indicated that tissue concentrations of benzo(k)fluoranthene decreased with increasing trophic level, suggesting that biomagnification through the food chain may not be a dominant process for this specific PAH. epa.gov Many aquatic organisms possess the ability to metabolize and excrete PAHs, which can limit their bioaccumulation potential. epa.gov Fish, in particular, can transform PAHs into more water-soluble forms that are more easily eliminated. rivm.nl In contrast, invertebrates like mussels may have a lower capacity for PAH metabolism, potentially leading to higher accumulation in their tissues. rivm.nl

Interactive Data Table: Bioaccumulation and Bioconcentration of Benzo(k)fluoranthene

ParameterSpeciesValueUnitsReference
National Bioaccumulation Factor (BAF)-3,900L/kg regulations.gov
Bioaccumulation Factor (log BAF)Macoma nasuta (Clam)-0.68 to 0.01- epa.gov
Predicted Bioconcentration Factor (BCF)-up to 7.53e+5L/kg epa.gov
Predicted Bioaccumulation Factor-3.94e+4L/kg epa.gov

Advanced Analytical Methodologies for 9 Methylbenzo K Fluoranthene Research and Quantification

Chromatographic Separation Techniques for Isomeric Resolution

The primary difficulty in analyzing 9-Methylbenzo(k)fluoranthene lies in distinguishing it from its isomers, which often have identical mass-to-charge ratios and similar physicochemical properties. Effective chromatographic separation is therefore paramount for accurate quantification.

Gas chromatography, particularly when coupled with tandem mass spectrometry (GC-MS/MS), is a powerful tool for the analysis of PAHs, including this compound. The separation of isomers is highly dependent on the choice of the capillary column's stationary phase. While standard columns like those with a 5% phenyl-methylpolysiloxane phase can separate many PAHs, resolving critical isobaric compounds such as benzo[b]fluoranthene, benzo[k]fluoranthene (B33198), and benzo[j]fluoranthene can be challenging. thermofisher.comfishersci.com More specialized columns, such as those with a 50% phenyl methylpolysiloxane stationary phase, offer unique selectivity that can achieve baseline resolution for these challenging isobaric compounds. fishersci.com

The mass spectrometer detector provides high sensitivity and selectivity, especially when operated in selected ion monitoring (SIM) mode, which allows for the monitoring of specific ions characteristic of the target analyte. diva-portal.org For complex matrices, tandem mass spectrometry (MS/MS) offers an additional layer of specificity by monitoring fragmentation patterns, further reducing interference and improving detection limits.

Table 1: Illustrative GC-MS/MS Parameters for PAH Analysis

Parameter Typical Setting
Column Agilent Select PAH (30m x 0.25mm, 0.15µm) diva-portal.org
Carrier Gas Helium
Injection Mode Splitless
Inlet Temperature 300°C shimadzu.com
Oven Program 90°C (2 min), ramp 5°C/min to 320°C (12 min) shimadzu.com
Ionization Mode Electron Ionization (EI) at 70 eV diva-portal.org

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

This table presents a generalized set of parameters. Actual conditions must be optimized for specific instruments and sample types.

High-performance liquid chromatography (HPLC) is a widely used alternative to GC for PAH analysis, particularly for its ability to resolve isomers that are difficult to separate by gas chromatography. epa.gov Reversed-phase columns, such as C18 columns, are commonly employed with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol. thermofisher.comresearchgate.net

Fluorescence detection is exceptionally sensitive and selective for many PAHs, including this compound, as these compounds exhibit native fluorescence. thermofisher.comhplc.eu By programming the excitation and emission wavelengths of the detector to change during the chromatographic run, it is possible to optimize the detection for specific PAHs as they elute from the column. tecnofrom.com This wavelength programming significantly enhances selectivity and sensitivity, allowing for the detection of trace amounts of the target compound even in complex environmental samples. thermofisher.com Ultraviolet-Visible (UV-Vis) detection can be used in conjunction with fluorescence detection to provide complementary information, as some PAHs that are not fluorescent can be detected by their UV absorbance. thermofisher.com

Table 2: Example HPLC Wavelength Programming for PAH Detection

Time (min) Excitation (nm) Emission (nm) Target Analytes
0.0 - 15.0 260 350 Early eluting PAHs
15.1 - 25.0 260 440 Mid-eluting PAHs (including Benzo[k]fluoranthene)

This is a simplified example. The actual program would be optimized based on the specific retention times of the compounds of interest. hplc.eu

For exceptionally complex samples containing a multitude of structurally similar compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers superior resolving power. copernicus.org This technique utilizes two columns with different stationary phases (orthogonal separation mechanisms) connected by a modulator. mdpi.com The modulator traps small portions of the effluent from the first column and then rapidly injects them onto the second, shorter column for a fast separation. copernicus.org The result is a two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of compounds that co-elute in a one-dimensional system. restek.comresearchgate.net When coupled with a high-resolution time-of-flight mass spectrometer (TOF-MS), GCxGC can provide detailed characterization of complex mixtures of PAHs and their alkylated derivatives. nih.govnih.gov

Optimized Extraction and Sample Preparation Protocols for Diverse Matrices

The effective extraction of this compound from various matrices such as soil, water, and air is a critical step for accurate quantification. researchgate.netresearchgate.net The choice of extraction method depends on the sample matrix and the physicochemical properties of the analyte.

Commonly used extraction techniques for solid samples like soil and sediment include:

Soxhlet extraction : A classic and robust method, though it can be time-consuming and require large volumes of solvent. nih.gov

Ultrasonic agitation (sonication) : A faster and more solvent-efficient method compared to Soxhlet extraction. nih.govsid.ir

Accelerated Solvent Extraction (ASE) : Utilizes elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption. nih.gov

For aqueous samples, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are frequently employed. epa.govcabidigitallibrary.org SPE, in particular, is widely used for its efficiency in concentrating analytes and removing interfering substances from the sample matrix. cabidigitallibrary.orgnih.gov

Following extraction, a cleanup step is often necessary to remove co-extracted interfering compounds. This is typically achieved using techniques such as column chromatography with adsorbents like silica (B1680970) gel or alumina, or by using SPE cartridges. researchgate.netsid.ir

Method Development for Trace Analysis and Detection Limits

Achieving low detection limits is crucial for the analysis of this compound, as it is often present at trace levels in the environment. nih.gov Method development focuses on optimizing every step of the analytical process, from sample preparation to final detection. This includes selecting the most efficient extraction technique, optimizing cleanup procedures to minimize analyte loss and remove interferences, and fine-tuning the chromatographic and detector conditions for maximum sensitivity. researchgate.net For instance, in HPLC-fluorescence methods, careful selection of excitation and emission wavelengths can dramatically improve the signal-to-noise ratio and lower the limits of detection (LOD) and quantification (LOQ). tecnofrom.com Similarly, for GC-MS, operating in SIM mode significantly enhances sensitivity compared to full-scan mode. thermofisher.com With optimized methods, detection limits in the low picogram to nanogram range can be achieved. cdc.gov

Quality Assurance and Quality Control in Analytical Research

Rigorous quality assurance and quality control (QA/QC) procedures are essential to ensure the reliability and accuracy of analytical data for this compound. researchgate.net These procedures are implemented throughout the entire analytical process. Key QA/QC measures include:

Method Blanks : Processing a sample-free matrix through the entire analytical procedure to check for contamination. epa.gov

Spiked Samples : Adding a known amount of the analyte to a real sample to assess matrix effects and recovery. epa.gov

Certified Reference Materials (CRMs) : Analyzing materials with a known concentration of the analyte to verify the accuracy of the method. nih.gov

Internal Standards : Adding a known amount of a non-target compound with similar chemical properties to all samples, standards, and blanks to correct for variations in extraction efficiency and instrument response. thermofisher.com

Replicate Analyses : Analyzing samples in duplicate or triplicate to assess the precision of the method.

By adhering to these QA/QC protocols, laboratories can ensure that the data generated for this compound is accurate, precise, and defensible. researchgate.netqa-group.com

Molecular Biotransformation and Interaction Mechanisms of Benzo K Fluoranthene Derivatives Non Clinical Contexts

In Vitro Metabolic Studies of Benzo(k)fluoranthene and its Methylated Analogs

In vitro studies using systems such as rat liver S-9 fractions are crucial for understanding the metabolic fate of polycyclic aromatic hydrocarbons (PAHs) like Benzo(k)fluoranthene (B[k]F) and its derivatives. These systems contain the necessary enzymes to simulate hepatic metabolism.

The biotransformation of PAHs is a multi-step process primarily initiated by Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.gov These monooxygenases introduce an oxygen atom into the PAH structure, typically forming a reactive epoxide. For the parent compound, B[k]F, this activation is a critical first step.

The subsequent action of Epoxide Hydrolase (EH) is pivotal. This enzyme catalyzes the hydrolysis of the epoxide ring to form a trans-dihydrodiol. This pathway is a common detoxification route but can also be a step towards the formation of more reactive metabolites.

For 9-Methylbenzo(k)fluoranthene, the presence of the methyl group at the 9-position sterically hinders enzymatic action at that site. Metabolism of B[k]F is known to produce an 8,9-dihydrodiol, but this pathway is impeded in the 9-methylated analog. nih.gov Consequently, the enzymatic activity of CYP450 is redirected to other, more accessible positions on the molecule, such as the 2,3- or 4,5-positions, leading to a different profile of initial epoxide intermediates.

Table 1: Key Enzymes in the Biotransformation of Benzo(k)fluoranthene Derivatives

Enzyme Family Specific Enzyme (Example) Role in Biotransformation Resulting Intermediate
Phase I Cytochrome P450 (CYP1A1, CYP1B1) Initial oxidation of the aromatic ring Arene Oxide (Epoxide)

| Phase I | Epoxide Hydrolase (mEH) | Hydrolysis of the epoxide | trans-Dihydrodiol |

The metabolic processing of B[k]F in rat liver homogenates yields several identifiable research metabolites. The major products include 8,9-dihydro-8,9-dihydroxyB[k]F, the 2,3-quinone of B[k]F, and phenolic derivatives like 3-, 8-, and 9-hydroxyB[k]F. nih.gov

In the case of this compound, the metabolic profile is significantly altered due to the methyl substitution. The formation of the 8,9-dihydrodiol is not detected. nih.gov Instead, metabolism is shifted to other regions of the polycyclic structure. Research on the closely related 9-fluorobenzo[k]fluoranthene shows that metabolism can produce dihydrodiols at the 2,3- or 4,5-positions, suggesting a similar pattern for the 9-methyl analog. nih.gov Quinones may also be formed through the oxidation of dihydrodiols.

Table 2: Identified and Predicted Metabolites of Benzo(k)fluoranthene and its 9-Methyl Analog

Parent Compound Metabolite Type Specific Metabolite Status
Benzo(k)fluoranthene Dihydrodiol 8,9-dihydro-8,9-dihydroxyB[k]F Identified nih.gov
Benzo(k)fluoranthene Quinone B[k]F 2,3-quinone Identified nih.gov
Benzo(k)fluoranthene Phenol 3-hydroxyB[k]F, 8-hydroxyB[k]F, 9-hydroxyB[k]F Identified nih.gov
This compound Dihydrodiol 8,9-dihydrodiol derivative Not Detected nih.gov

Interaction Mechanisms with Cellular Receptors and Signaling Pathways in Research Models

PAHs and their metabolites can exert biological effects by interacting with specific cellular receptors and modulating gene expression.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in sensing and responding to xenobiotics like PAHs. mmsl.cz Benzo(k)fluoranthene is recognized as a strong AhR ligand. mmsl.czmdpi.com Upon entering the cell, this compound is expected to bind to the cytosolic AhR complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins such as Hsp90. The activated AhR-ligand complex then translocates into the nucleus. researchgate.net

Once in the nucleus, the AhR-ligand complex forms a heterodimer with the AhR Nuclear Translocator (ARNT). researchgate.net This AHR-ARNT complex functions as a transcription factor, binding to specific DNA sequences known as Dioxin-Response Elements (DREs) or Xenobiotic-Response Elements (XREs) located in the promoter regions of target genes. researchgate.net

A primary consequence of AhR activation by PAHs is the potent induction of genes encoding Phase I metabolizing enzymes, most notably Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1). nih.gov This represents a feedback loop where the compound induces the production of the very enzymes responsible for its metabolism. This induction is a hallmark of exposure to AhR agonists and is a key mechanism of gene expression modulation. mmsl.cznih.gov

Studies on DNA Adduct Formation and Repair Processes in Research Cells

The formation of covalent bonds between chemical carcinogens or their metabolites and DNA is a critical event in the initiation of carcinogenesis. d-nb.info

For PAHs, metabolic activation is a prerequisite for DNA adduct formation. d-nb.infonih.gov The dihydrodiol metabolites formed by CYP and EH action can undergo a second oxidation by CYP enzymes to produce highly reactive diol epoxides. These electrophilic diol epoxides are the ultimate carcinogenic metabolites that react with nucleophilic sites in DNA. d-nb.info

The primary targets for these reactions on DNA are the exocyclic amino groups of guanine and adenine. d-nb.info For this compound, a diol epoxide formed at a region distant from the methyl-substituted bay-like region (e.g., a 2,3-diol-4,5-epoxide) would be the species responsible for forming covalent DNA adducts. If these bulky adducts are not removed by cellular DNA repair mechanisms, such as Nucleotide Excision Repair (NER), they can lead to mutations during subsequent rounds of DNA replication. d-nb.info

Table 3: Generalized Steps in PAH-Mediated DNA Adduct Formation

Step Process Key Molecules Involved Outcome
1 Metabolic Activation (I) Parent PAH, Cytochrome P450, Epoxide Hydrolase Dihydrodiol Metabolite
2 Metabolic Activation (II) Dihydrodiol, Cytochrome P450 Diol Epoxide (Ultimate Carcinogen)
3 Covalent Binding Diol Epoxide, DNA (Guanine, Adenine) PAH-DNA Adduct
4 Cellular Response DNA Repair Enzymes (e.g., NER pathway) Adduct Removal or Persistence

Oxidative Stress Induction at the Molecular and Cellular Level in Research Systems

Research into the molecular and cellular effects of Benzo(k)fluoranthene (B(k)F), a representative polycyclic aromatic hydrocarbon (PAH), has demonstrated its capacity to induce oxidative stress in various biological systems. This induction is a key mechanism underlying its cellular toxicity and genotoxicity. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates or repair the resulting damage.

The metabolic activation of B(k)F, often mediated by cytochrome P450 (CYP) enzymes, can lead to the formation of reactive metabolites and ROS. sciopen.com This process initiates a cascade of cellular events, including damage to lipids, proteins, and DNA, and elicits a response from the cell's antioxidant defense systems.

Detailed Research Findings

Induction of Reactive Oxygen Species (ROS)

Studies across different cell and organismal models have consistently shown that exposure to B(k)F leads to an increase in intracellular ROS levels. In a human hepatocellular carcinoma cell line (HepG2), B(k)F treatment resulted in a dose-dependent increase in ROS generation. nih.gov Similarly, in a mouse spermatocyte cell line (GC-2spd), exposure to B(k)F caused a significant, dose-dependent rise in intracellular ROS levels. sciopen.com This overproduction of ROS is a primary driver of the subsequent cellular damage observed.

Lipid Peroxidation and DNA Damage

The excess ROS generated following B(k)F exposure can attack cellular macromolecules. One major consequence is lipid peroxidation, the oxidative degradation of lipids, which can damage cell membranes. Research on the marine gastropod Morula granulata demonstrated a significant increase in lipid peroxidation values upon exposure to B(k)F. researchgate.nettandfonline.com

Furthermore, B(k)F-induced oxidative stress is strongly linked to genotoxicity. The ROS can cause oxidative damage to DNA, leading to strand breaks and the formation of adducts. In Morula granulata, a concentration-dependent increase in DNA damage, measured as the percentage of tail DNA in the comet assay, was observed after B(k)F exposure. researchgate.nettandfonline.com In mouse GC-2spd cells, a dose-dependent increase in the protein level of the DNA damage marker γ-H2AX was reported, confirming the genotoxic effects of B(k)F at the molecular level. sciopen.com

Response of Antioxidant Enzymes

Cells possess a sophisticated antioxidant defense system to counteract oxidative stress, which includes various enzymes. Studies show that B(k)F exposure modulates the activity of these crucial enzymes. In Morula granulata, significant increases in the activities of several antioxidant enzymes were observed following B(k)F treatment. The activity of superoxide dismutase (SOD), which catalyzes the dismutation of the superoxide radical, was found to double at the highest exposure concentration after 96 hours. researchgate.net Concurrently, the activities of catalase (CAT), which decomposes hydrogen peroxide, and glutathione S-transferase (GST), which is involved in the detoxification of xenobiotics and the reduction of organic hydroperoxides, were also significantly elevated across all exposure conditions. researchgate.nettandfonline.com However, in a study using rainbow trout liver (RTL-W1) cell spheroids, the mRNA levels of CAT and GST were uninfluenced by B(k)F exposure under the specific experimental conditions, suggesting that the response can be model- and context-dependent. mdpi.comnih.gov

The following tables summarize the key findings from various research systems on B(k)F-induced oxidative stress.

Table 1: Effects of Benzo(k)fluoranthene on Oxidative Stress Markers in Morula granulata

Concentration (µg/L)Exposure DurationLipid PeroxidationSuperoxide Dismutase (SOD) ActivityCatalase (CAT) ActivityGlutathione S-Transferase (GST) ActivityDNA Damage (% Tail DNA)
196 hoursNo significant increaseNo significant increaseSignificant increaseSignificant increaseData not specified
1096 hoursSignificant increaseSignificant increaseSignificant increaseSignificant increaseConcentration-dependent increase
2596 hoursSignificant increaseSignificant increaseSignificant increaseSignificant increaseConcentration-dependent increase
5096 hoursSignificant increaseDoubled compared to controlSignificant increaseSignificant increaseConcentration-dependent increase

Data sourced from studies on the marine gastropod Morula granulata. researchgate.nettandfonline.comtandfonline.com

Table 2: Effects of Benzo(k)fluoranthene on Murine and Human Cell Lines

Research SystemConcentrationExposure DurationKey Findings
Mouse Spermatocyte Cells (GC-2spd)10, 20, 40, 80 µmol/L72 hoursDose-dependent increase in intracellular ROS. sciopen.com Dose-dependent increase in DNA damage marker γ-H2AX. sciopen.com
Human Hepatocellular Carcinoma Cells (HepG2)IC20, IC30, IC50 doses48 hoursDose-dependent increase in ROS generation. nih.gov

Emerging Research Directions and Future Perspectives on 9 Methylbenzo K Fluoranthene

Exploration of Novel Synthetic Pathways for Advanced Organic Materials

The synthesis of benzo(k)fluoranthene and its derivatives is a critical area of research, as the method of synthesis directly impacts the purity, yield, and scalability required for material applications. epa.gov Traditional methods have laid the groundwork, but current research is geared towards more efficient, versatile, and environmentally benign pathways.

One promising strategy involves the Diels-Alder reaction, which has been successfully used to furnish diaryl or heteroaryl substituted benzo(k)fluoranthenes. researchgate.net This approach, which involves the reaction of symmetrical or unsymmetrical benzo[c]furans with acenaphthylene, could be adapted for the synthesis of 9-Methylbenzo(k)fluoranthene by utilizing appropriately substituted precursors. researchgate.net Another innovative route is the Lewis acid-catalyzed Prins-type cycloaromatization, which offers a transition-metal-free and air-tolerant condition for producing benzo-annulated fluoranthenes from readily available enol ethers. researchgate.net

Furthermore, palladium-mediated reactions, such as arylation and cycloaddition, have been instrumental in constructing the benzo(k)fluoranthene skeleton. researchgate.net These methods provide a high degree of control over the final structure and allow for the introduction of various functional groups. For this compound, these pathways could be leveraged to not only construct the core structure but also to introduce additional functionalities that fine-tune its properties for specific applications in advanced organic materials. researchgate.netnih.gov The development of these novel synthetic routes is paramount for unlocking the full potential of this compound and other complex PAHs.

Applications in Organic Electronics and Optoelectronic Devices

Derivatives of benzo(k)fluoranthene are recognized as excellent candidates for use in optoelectronic devices due to their inherent properties, such as high thermal stability and strong fluorescence. sigmaaldrich.comresearchgate.net The π-conjugated system of the benzo(k)fluoranthene core is conducive to efficient charge transport and light emission, making it a versatile building block for a range of organic electronic applications. mdpi.commun.ca The strategic placement of a methyl group, as in this compound, can further enhance these properties by modifying the molecule's electronic structure and solid-state morphology.

Benzo(k)fluoranthene-based materials have demonstrated significant promise as blue-light-emitting chromophores in Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net Research has shown that linear acenes based on the benzo(k)fluoranthene structure can act as efficient fluorescent dopants for deep blue OLEDs. researchgate.netrsc.org These materials are advantageous because their derivatives can be prepared with relative ease, and the substituents can be readily replaced with different functional groups to modulate their emission spectra. researchgate.netrsc.org

The introduction of substituents allows for the fine-tuning of the photoluminescence intensity and wavelength. rsc.org For instance, certain benzo(k)fluoranthene-based linear acenes exhibit high photoluminescence intensity around 430 and 460 nm in the solid state. researchgate.netrsc.org Devices fabricated with these materials have achieved performance metrics suitable for practical applications. The deep blue OLEDs have demonstrated a maximum brightness exceeding 6000 cd/m², a low turn-on voltage of less than 3.5 V, a luminous efficiency of approximately 1.61 cd/A, and an external quantum efficiency of 1.8%. researchgate.netrsc.org Importantly, the electroluminescence spectra of these devices remain stable even at high current densities and after long-term operation. researchgate.netrsc.org The Commission Internationale de l'Eclairage (CIE) chromaticity coordinates for these deep blue OLEDs approach (0.15, 0.09), which is very close to the standard blue position defined by the National Television System Committee. researchgate.netrsc.org The role of the 9-methyl group in this compound would be to further refine these properties, potentially improving quantum efficiency or shifting the emission wavelength through its electron-donating inductive effect.

Performance of Deep Blue OLEDs Using Benzo(k)fluoranthene-Based Dopants researchgate.netrsc.org
Performance MetricReported Value
Maximum Brightness> 6000 cd/m²
Turn-on Voltage< 3.5 V
Luminous Efficiency~1.61 cd/A
External Quantum Efficiency1.8%
CIE Chromaticity Coordinates (x, y)(0.15, 0.09)

Beyond OLEDs, the unique electronic structure of the benzo(k)fluoranthene core makes it suitable for other optoelectronic applications. oregonstate.edu A significant area of exploration is in organic field-effect transistors (OFETs). nih.govresearchgate.net Researchers have successfully synthesized air-stable sulfur-hetero oligoarenes based on the benzo[k]fluoranthene (B33198) unit, which have been used as the active materials in thin-film OFETs. nih.gov

The performance of these OFETs is highly dependent on the substituents attached to the benzo(k)fluoranthene skeleton, as they play a crucial role in determining the morphology of the thin film. nih.gov Through careful molecular engineering and thermal annealing of the thin films, charge carrier mobilities can be significantly improved. nih.gov For one such derivative, a carrier mobility as high as 0.083 cm² V⁻¹ s⁻¹ and a current on/off ratio of 10⁶ were achieved, demonstrating the potential of these materials for high-performance electronics. nih.gov The this compound variant could offer advantages in processing and film formation, potentially leading to enhanced device performance. Furthermore, the strong fluorescence and tunable electronic properties of these compounds make them interesting candidates for fluorescent sensors and as components in organic photovoltaic devices. researchgate.netrsc.org

Development of Advanced Spectroscopic Probes and Sensing Technologies

The inherent fluorescence of the benzo(k)fluoranthene structure provides a robust platform for the development of advanced spectroscopic probes and chemical sensors. researchgate.net The emission properties of these molecules are sensitive to their local environment and can be altered by the presence of specific analytes. By functionalizing the this compound core with receptor units, it is possible to create highly selective and sensitive fluorescent sensors.

For example, research has been conducted on the synthesis of a novel bis-dipyrromethane derivative, 7,12-bis(4-(di(1H-pyrrol-2-yl)methyl)phenyl)benzo[k]fluoranthene, from a new dialdehyde. nih.gov Dipyrromethanes are valuable precursors in the synthesis of porphyrins and other complex macrocycles used in sensing applications. nih.gov The resulting benzo(k)fluoranthene-based bis-dipyrromethane exhibits unique fluorometric properties that could be exploited for detecting ions or small molecules. nih.gov The principle relies on the interaction between the target analyte and the dipyrromethane moieties, which in turn modulates the fluorescence emission of the benzo(k)fluoranthene core. The methyl group in this compound could serve to fine-tune the probe's spectroscopic response or improve its solubility in specific media, enhancing its utility as a sensor.

Synergistic Integration of Computational and Experimental Approaches in Molecular Design

The efficient design of novel organic materials like this compound increasingly relies on the powerful synergy between computational chemistry and experimental synthesis. nih.govnih.gov Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the electronic structure and optical properties of fluoranthene (B47539) and benzo(k)fluoranthene derivatives before they are synthesized in the lab. sigmaaldrich.comresearchgate.net

Computational studies allow researchers to optimize ground-state and excited-state geometries, and from these, calculate absorption and emission spectra. sigmaaldrich.com For benzo(k)fluoranthene derivatives, calculations using the B3LYP functional have shown good agreement with experimental results for absorption and emission wavelengths. sigmaaldrich.com These theoretical models can accurately predict how the substitution of an aromatic ring or the addition of a functional group, such as a methyl group at the 9-position, will alter the molecule's optical properties. sigmaaldrich.comresearchgate.net For instance, computational analysis reveals that the emission spectrum of benzo[k]fluoranthene derivatives is red-shifted by 30-70 nm compared to the parent fluoranthene due to substitutions. researchgate.net This predictive power enables a rational design approach, where molecules are first modeled to meet specific criteria (e.g., a particular emission color or energy level alignment) before committing resources to their synthesis and characterization. mdpi.comresearchgate.net This iterative feedback loop between theoretical prediction and experimental validation accelerates the discovery and optimization of new materials for optoelectronic applications. researchgate.netresearchgate.net

Comparison of Computational and Experimental Data for Benzo(k)fluoranthene Derivatives sigmaaldrich.comresearchgate.net
PropertyComputational MethodKey Finding
Absorption & Emission SpectraTD-DFT (B3LYP functional)Good agreement with available experimental results.
Effect of SubstitutionDFT CalculationsSubstitution of aromatic rings significantly alters absorption and emission spectra.
Emission ShiftTD-B3LYP/6-11G(d,p)Substitution on the benzo[k]fluoranthene core causes a red-shift of 30-70 nm in the emission spectrum compared to fluoranthene.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for resolving 9-Methylbenzo(k)fluoranthene from its structural isomers in environmental samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for resolving this compound from co-eluting isomers like benzo(b)fluoranthene. Chromatographic separation requires optimized column selection (e.g., 5% phenyl polysiloxane) and temperature programming to achieve baseline resolution . For complex matrices, coupling with high-resolution mass spectrometry (HRMS) enhances specificity by distinguishing mass defects of isomers.

Q. How should standard solutions of this compound be prepared to ensure accuracy in quantitative analysis?

  • Methodological Answer : Prepare stock solutions in solvents compatible with the analytical method (e.g., acetone:toluene 50:50 for GC-MS). Use gravimetric preparation with certified reference materials (CRMs) to minimize uncertainty. Validate homogeneity and stability via repeated measurements over time. For environmental analysis, ensure concentrations align with regulatory limits (e.g., 200 µg/mL in EPA methods) and include deuterated analogs (e.g., benzo[k]fluoranthene-d12) as internal standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to prevent dermal exposure. Direct eye contact may cause irritation; flush immediately with water for 15 minutes. Store in sealed containers away from oxidizers. Dispose via incineration or licensed hazardous waste services. Document first-aid measures and maintain Safety Data Sheets (SDS) compliant with REACH/CLP regulations .

Advanced Research Questions

Q. How can computational chemistry methods predict the thermodynamic properties of this compound?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/4-31G level calculates enthalpy of formation, entropy, and ionization potentials. Compare results with experimental data from sources like the NIST Chemistry WebBook. Validate predictions using gas-phase electron diffraction or calorimetry. Discrepancies >5% may indicate need for higher-level theory (e.g., CCSD(T)) .

Q. What experimental designs are effective for studying the reproductive toxicity of this compound in mammalian models?

  • Methodological Answer : Use proteomics and metabolomics to identify biomarkers of testicular or ovarian dysfunction. Dose mice orally (0.1–10 mg/kg/day) for 28 days, followed by LC-MS/MS analysis of gonadal tissues. Pair with transcriptomics to map pathways like oxidative stress or steroidogenesis disruption. Include positive controls (e.g., benzo[a]pyrene) and validate via histopathology .

Q. How do positional isomerism and methylation influence the environmental persistence of this compound compared to non-methylated analogs?

  • Methodological Answer : Conduct photodegradation studies under simulated sunlight (λ > 290 nm) in aqueous matrices. Compare half-lives of this compound with benzo(k)fluoranthene using HPLC-UV. Methylation typically reduces solubility (log Kow increases by ~0.5 units), enhancing adsorption to particulate matter. Quantify degradation products via HRMS to identify methyl-specific pathways .

Q. What strategies resolve data contradictions in quantifying this compound across interlaboratory studies?

  • Methodological Answer : Implement harmonized protocols (e.g., EPA Method 8270) with CRMs from NIST or Restek. Use z-score analysis to identify outliers in collaborative trials. Cross-validate via isotope dilution mass spectrometry (IDMS) to correct for matrix effects. Document extraction efficiency (≥85%) and limit of quantification (LOQ < 0.1 µg/L) in validation reports .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.